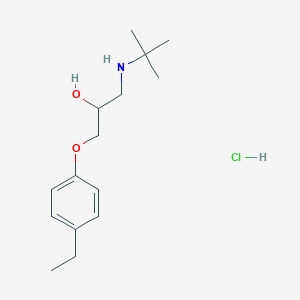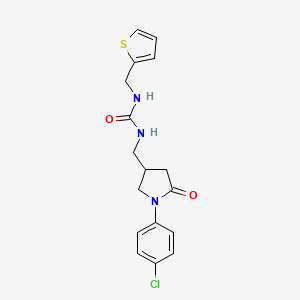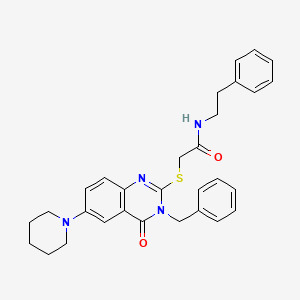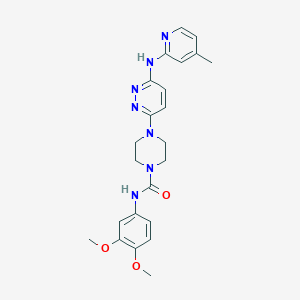
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride, also known as Atenolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. Atenolol is a synthetic organic compound that belongs to the class of selective beta-1 adrenergic receptor blockers.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior of Parabens
Parabens, which share structural similarities with the queried compound through their phenolic groups, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of phenolic compounds, including their degradation and the formation of by-products. The research indicates that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and can be ubiquitously found in surface waters and sediments due to continuous environmental introduction. This persistence underscores the need for ongoing monitoring and research into the environmental behaviors of similar phenolic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications and Clinical Profiles
The pharmacological significance of structurally related compounds, such as bupropion, underscores the potential for "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride" in similar applications. Bupropion's action as a nonselective inhibitor of the dopamine and norepinephrine transporters, along with its antagonistic effects on neuronal nicotinic acetylcholine receptors, highlights the therapeutic potential of tertiary butylamino compounds in antidepressant and tobacco use cessation treatments. Such research supports the exploration of related compounds for their pharmacological benefits and potential applications in treating various disorders (Dwoskin, Rauhut, King-Pospisil, & Bardo, 2006).
Bioactivities of Phenolic Compounds
The study of 2,4-Di-tert-butylphenol and its analogs, compounds with structural elements common to the queried chemical, reveals significant bioactivities that could inform the research applications of "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride". These phenolic compounds, produced by a wide range of organisms, exhibit potent toxicity and could play roles in environmental regulation and potential pharmaceutical applications due to their broad spectrum of bioactivities (Zhao, Wang, Lucardi, Su, & Li, 2020).
Biodegradation and Environmental Processing
Research on the biodegradation and environmental fate of ethers, such as ethyl tert-butyl ether (ETBE), provides insights into the environmental and biotechnological relevance of ethers and related compounds. Understanding the microbial pathways and enzymatic mechanisms involved in the degradation of such compounds is essential for assessing their environmental impact and for developing bioremediation strategies. This knowledge can guide future studies on the environmental processing of "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride" and similar chemicals (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-12-6-8-14(9-7-12)18-11-13(17)10-16-15(2,3)4;/h6-9,13,16-17H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWUNPLCQVAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2782727.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2782729.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2782732.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)
![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)


![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)